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Compound of Interest

1-Bromo-2-
Compound Name:
(cyclopropylmethoxy)benzene

cat. No.: B1288957

An In-depth Technical Guide to 1-Bromo-2-(cyclopropylmethoxy)benzene (CAS 494773-67-
0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(cyclopropylmethoxy)benzene is a substituted aromatic compound recognized
for its utility as a versatile building block in organic synthesis. Its structure, featuring a reactive
aryl bromide and a cyclopropylmethoxy group, makes it a valuable intermediate for the
construction of complex molecular architectures, particularly in the field of medicinal chemistry
and drug discovery. The bromine atom serves as a handle for various cross-coupling reactions,
allowing for the strategic introduction of diverse functional groups. The cyclopropylmethoxy
moiety can impart unique conformational constraints and metabolic stability to target
molecules. This guide provides a comprehensive overview of its chemical properties, a
plausible synthetic route, reactivity, and potential applications.

Physicochemical and Safety Properties

The fundamental properties of 1-Bromo-2-(cyclopropylmethoxy)benzene are summarized
below. This information is critical for handling, storage, and experimental design.

Table 1: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1288957?utm_src=pdf-interest
https://www.benchchem.com/product/b1288957?utm_src=pdf-body
https://www.benchchem.com/product/b1288957?utm_src=pdf-body
https://www.benchchem.com/product/b1288957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

CAS Number 494773-67-0 [1][2]

Molecular Formula C10H11Bro [11[2][3]

Molecular Weight 227.1 g/mol [11[2]
1-bromo-2-

IUPAC Name [4]
(cyclopropylmethoxy)benzene

Appearance Solid

Purity Typically =95% - 98% [2][4]

N 2-8°C, in a dry, sealed

Storage Conditions ) [1][5]
container
IIXPTSUWKTZRRW-

InChl Key
UHFFFAOYSA-N

SMILES BrC1=CC=CC=C10CC2CC2 [5]

Table 2: GHS Safety and Hazard Information

Category Information Source(s)

Pictogram GHSO07 (Exclamation Mark) [4]

Signal Word Warning [4]

Hazard Statements

H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye
irritation. H335: May cause

respiratory irritation.

[6]

P261, P280, P301+P312,

Precautionary Statements P302+P352,
P305+P351+P338
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Synthesis and Experimental Protocols

While specific peer-reviewed synthetic procedures for 1-Bromo-2-
(cyclopropylmethoxy)benzene are not extensively documented, its structure strongly
suggests a synthesis via the Williamson ether synthesis. This well-established method provides
a reliable and direct route to the target molecule.

Proposed Synthetic Pathway: Williamson Ether
Synthesis

The reaction proceeds via the Sn2 displacement of a halide by an alkoxide. In this case, the
phenoxide generated from 2-bromophenol acts as the nucleophile, attacking
(bromomethyl)cyclopropane.[7][8]

Reactants Reagents
2-Bromophenol (Bromomethyl)cyclopropane Base (e.g., K2COs, NaH) Solvent (e.g., DMF, Acetonitrile)
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Caption: Proposed synthesis via Williamson etherification.

General Experimental Protocol for Synthesis

This protocol describes a generalized procedure for the Williamson ether synthesis of the title
compound.
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e Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or
Nitrogen), add 2-bromophenol (1.0 eq.). Dissolve the phenol in a suitable polar aprotic
solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.[9]

o Deprotonation: Add a suitable base (e.g., potassium carbonate (1.5 eq.) or sodium hydride
(1.1 eq., added portion-wise at 0°C)) to the solution. Stir the mixture at room temperature for
30-60 minutes to ensure complete formation of the phenoxide.

o Alkylation: Add (bromomethyl)cyclopropane (1.1 eq.) dropwise to the reaction mixture.

» Reaction: Heat the mixture (typically to 60-80°C) and stir for 4-12 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry
(GC-MS).

o Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it
into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or
dichloromethane) three times.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude product
by column chromatography on silica gel to yield 1-Bromo-2-
(cyclopropylmethoxy)benzene.

Spectroscopic Analysis (Expected)

Experimental spectroscopic data for this specific compound is not readily available in public
databases. However, its spectral characteristics can be reliably predicted based on its structure
and data from analogous compounds.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic,
methylene, and cyclopropyl protons. The four aromatic protons should appear as complex
multiplets in the range of d 6.8-7.6 ppm. The methylene protons (-O-CHz-) would likely
appear as a doublet around & 3.9-4.1 ppm, coupled to the adjacent cyclopropyl methine
proton. The cyclopropyl protons would be observed in the upfield region, with the methine
proton (-CH-) as a multiplet around & 1.2-1.4 ppm and the methylene protons (-CHz-) as
multiplets between & 0.3-0.7 ppm.
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e 13C NMR: The carbon NMR spectrum should display 10 unique signals. The aromatic
carbons would resonate in the & 110-158 ppm region, with the carbon attached to the
bromine (C-Br) appearing around & 112-115 ppm and the carbon attached to the ether
oxygen (C-O) around & 155-158 ppm. The methylene carbon (-O-CH:-) is expected around o
73-76 ppm. The cyclopropyl carbons would be significantly upfield, with the methine carbon
at 6 10-13 ppm and the methylene carbons at & 3-5 ppm.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching
vibrations for the aromatic and cyclopropyl groups just above 3000 cm~* and for the aliphatic
CHz2 groups just below 3000 cm~1. A strong C-O-C stretching band for the ether linkage is
expected in the 1200-1250 cm~1 region. Aromatic C=C stretching bands would appear in the
1450-1600 cm~1 range.

e Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak
(M*) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of
a molecule containing one bromine atom.[10] The primary fragmentation would likely involve
the loss of the cyclopropylmethyl group or cleavage of the ether bond.

Reactivity and Applications in Drug Development

1-Bromo-2-(cyclopropylmethoxy)benzene is a valuable intermediate primarily due to the
reactivity of its C(sp?)-Br bond in palladium-catalyzed cross-coupling reactions. This allows for
the facile creation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of
modern medicinal chemistry.[11][12]
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Substrate

1-Bromo-2-(cyclopropylmethoxy)benzene

Pd-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Sonogashira Heck
(R-B(OH)2) (R-C=CH) (Alkene)
Products
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Buchwald-Hartwig
(R2NH)
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Caption: Key cross-coupling reactions of the title compound.

General Experimental Protocol for Suzuki-Miyaura
Coupling

This protocol outlines a general procedure for coupling 1-Bromo-2-
(cyclopropylmethoxy)benzene with an arylboronic acid.

e Setup: To a dry Schlenk tube, add 1-Bromo-2-(cyclopropylmethoxy)benzene (1.0 eq.), the
desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and
a base (e.g., K2COs or Cs2C0s3, 2.0-3.0 eq.).[13]

e Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a
degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or
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DME) and an aqueous solution of the base.

e Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 2-24 hours,
monitoring by TLC or LC-MS.

o Work-up: After completion, cool the mixture to room temperature, dilute with water, and
extract with an appropriate organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter,
and concentrate in vacuo. Purify the crude product via flash column chromatography or
recrystallization to obtain the desired biaryl product.

General Experimental Workflow

The synthesis and application of 1-Bromo-2-(cyclopropylmethoxy)benzene in a research
setting typically follow a structured workflow to ensure efficiency and purity of the final
compounds.
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Caption: A typical workflow for synthesis and analysis.

Conclusion

1-Bromo-2-(cyclopropylmethoxy)benzene (CAS 494773-67-0) is a strategically
functionalized aromatic compound with significant potential as a synthetic intermediate. Its key
attributes—a readily transformable aryl bromide handle and a metabolically robust
cyclopropylmethoxy group—make it an attractive tool for researchers in organic synthesis and
drug discovery. The reliable protocols for its synthesis and subsequent functionalization via
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cross-coupling reactions enable the rapid generation of diverse and complex molecular entities

for biological screening and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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